molecular formula C₄₅H₅₂D₃NO₁₄ B1154147 Taxol E-d3

Taxol E-d3

Cat. No.: B1154147
M. Wt: 836.93
Attention: For research use only. Not for human or veterinary use.
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Description

Taxol E-d3 is a deuterated analog of Paclitaxel, a well-characterized chemotherapeutic agent that operates by a unique mechanism of action. Paclitaxel specifically binds to the β-subunit of tubulin, promoting the assembly of microtubules and stabilizing them against depolymerization. This action disrupts the dynamic reorganization of the microtubule network essential for cellular processes, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . As a deuterated internal standard, this compound is an essential tool in quantitative mass spectrometry-based assays. The incorporation of three deuterium atoms provides a distinct mass shift from the native compound, enabling highly precise and accurate measurement of Paclitaxel levels in complex biological matrices. Its primary research applications include in vitro and in vivo pharmacokinetic studies, drug metabolism research, and ensuring data reliability in bioanalytical method development . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₄₅H₅₂D₃NO₁₄

Molecular Weight

836.93

Synonyms

(αR,βS)-α-Hydroxy-β-[[(2S)-2-methyl-1-oxobutyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano

Origin of Product

United States

Synthetic Methodologies for Deuterated Taxol and Analogues

Stereoselective Deuteration Strategies in Taxane (B156437) Core and Side Chain Synthesis

Stereoselective deuteration is critical for precisely placing deuterium (B1214612) atoms at defined positions within the taxane structure, which is essential for understanding reaction mechanisms and metabolic pathways.

Deuterium Incorporation into the Taxol Side Chain via Flow Chemistry and Catalytic Approaches

Flow chemistry techniques, coupled with catalytic methods, have been explored for the stereoselective deuteration of the Taxol side chain. One reported approach involves the partial deuteration of alkynes using flow chemistry with Lindlar's catalyst to synthesize dideuterated (Z)-ethylcinnamate researchgate.netresearchgate.net. This dideuterated intermediate was subsequently converted to α,β-dideuterated N-benzoyl 3-phenylisoserine, a deuterated analog of the C-13 side chain present in Taxol, through steps including Sharpless asymmetric dihydroxylation and Mitsunobu reaction researchgate.net. This demonstrates the utility of flow chemistry in generating deuterated building blocks for complex molecule synthesis researchgate.netsemanticscholar.org.

Catalytic H-D exchange reactions are commonly used for synthesizing deuterated compounds researchgate.net. Metal catalysis is frequently employed for H-D exchange researchgate.net. Additionally, D₂ gas can be utilized for the deuteration of organic molecules through the hydrogenation of functional groups like olefins and acetylenes researchgate.net.

Specific Approaches for Deuteration at Defined Positions (e.g., C-2, C-13)

Achieving site-specific deuteration within the complex taxane scaffold requires tailored synthetic strategies. While general methods for C(sp³)-D bond formation can sometimes suffer from low site selectivity, specific approaches have been developed or are being explored for key positions like C-2 and C-13 sci-hub.se.

For example, the C-13 position is critical as it is where the side chain is attached. Semi-synthetic approaches often involve coupling a modified baccatin (B15129273) III core with a synthesized side chain cdnsciencepub.comgoogle.com. Deuteration could be introduced into the side chain prior to coupling or potentially through later-stage modifications on the coupled product, although the hindered C-13 hydroxyl of baccatin III presents synthetic challenges for esterification google.com.

The C-2 position is part of the benzoyl group in Taxol. While not specifically focused on deuteration at C-2 in the provided search results, the synthesis of Taxol analogs modified in the C ring has been reported dntb.gov.ua. Deuteration at such positions would likely involve incorporating deuterated synthons during the total or semi-synthesis or employing specific H-D exchange methods targeting this site.

Enzymatic methods have shown promise for site-selective modifications of taxanes, including hydrolysis at C-10 and C-13 researchgate.netnih.gov. While these examples focus on deacylation, they highlight the potential for biocatalytic approaches to achieve site specificity, which could be adapted for deuteration strategies.

Total and Semi-Synthetic Pathways for Isotopic Taxane Derivatives

Both total and semi-synthetic strategies have been employed to access taxanes, and these routes can be adapted for the synthesis of isotopically labeled derivatives. Total synthesis of Taxol is a complex endeavor due to its intricate structure nih.gov. While challenging, total synthesis allows for the introduction of isotopic labels at various stages using appropriately labeled building blocks nih.govresearchgate.net.

Semi-synthesis, starting from more abundant taxanes like 10-deacetylbaccatin III isolated from yew needles, is a more economically viable route for producing paclitaxel (B517696) and its analogs annualreviews.orgmdpi.comlgcstandards.com. This approach involves chemically coupling a synthesized side chain to the taxane core cdnsciencepub.comgoogle.com. Deuterium can be incorporated into the synthetic side chain before coupling or into the taxane core precursor annualreviews.org. For instance, tetradeuterated baccatin III has been fed to Taxus tissue, demonstrating the incorporation of deuterium into paclitaxel via semi-synthesis annualreviews.org.

Research has also explored the synthesis of deuterated intermediates relevant to the taxane core biosynthesis. Deuterated geranylgeranyl diphosphate (B83284) (GGPP) substrates, labeled stereospecifically at positions like C-1, C-4, and C-16, have been synthesized and used with taxadiene synthase to study the stereochemistry of the cyclization reaction, a key early step in taxane biosynthesis nih.govacs.org.

Biocatalytic and Chemoenzymatic Synthesis of Deuterium-Labeled Taxanes

Biocatalysis and chemoenzymatic approaches offer alternative routes for the synthesis of deuterium-labeled taxanes, often providing high selectivity under mild conditions. Enzymes can catalyze specific deuteration or facilitate the synthesis of deuterated precursors.

Enzymes involved in the taxane biosynthetic pathway can be utilized or engineered for the production of labeled taxanes. For example, taxadiene synthase catalyzes the cyclization of GGPP to taxadiene nih.govnih.gov. Using deuterated GGPP with this enzyme allows for the production of site-specifically deuterated taxadiene nih.govacs.org.

Specific enzymes have been identified that perform site-selective modifications on taxanes. For instance, C-13 taxolase and C-10 deacetylase are enzymes that can selectively remove the C-13 side chain and the C-10 acetate (B1210297) group, respectively, from various taxanes researchgate.netnih.gov. While primarily used for deacylation to obtain precursors like 10-deacetylbaccatin III for semi-synthesis, these enzymes highlight the potential for enzymatic recognition and modification of specific sites on the taxane scaffold. Future research could explore enzymatic reactions that directly incorporate deuterium or utilize deuterated substrates or cofactors.

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve the desired labeled compounds. This approach can leverage the selectivity of enzymes for specific transformations while utilizing chemical synthesis for steps that are not enzyme-catalyzed or for preparing the necessary substrates or intermediates ubc.ca. The synthesis of deuterated taxol side chain using Sharpless asymmetric dihydroxylation (a chemical step) on a dideuterated olefin obtained via flow chemistry (a chemical step) followed by enzymatic or chemical coupling to the taxane core exemplifies a chemoenzymatic strategy, although the final coupling step mentioned in the source is chemical researchgate.net.

Research into biocatalytic deuteration of other molecules, such as amino acids using dual-protein catalysis or reductive deuteration of ketones with magnesium and D₂O, suggests potential avenues for developing similar enzymatic systems for taxane deuteration researchgate.net. The use of deuterated water (D₂O) as a deuterium source in enzymatic reactions is particularly appealing due to its availability and lower cost compared to D₂ gas sci-hub.seresearchgate.netprinceton.edu.

Advanced Analytical Characterization and Quantification of Taxol E D3

Spectroscopic Techniques for Isotopic Purity and Deuterium (B1214612) Positional Analysis

Spectroscopic methods play a vital role in confirming the structure of Taxol E-d3 and analyzing the incorporation and position of deuterium atoms. These techniques provide detailed information about the molecular structure and isotopic composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ²H, ¹³C NMR)

²H NMR directly detects the deuterium nuclei, providing signals only for the positions where deuterium is present. This is particularly useful for confirming the successful incorporation of deuterium and determining its specific location(s) within the molecule. sigmaaldrich.cn

¹³C NMR can also provide complementary information. Changes in the chemical shifts of carbon atoms directly bonded to deuterium, or carbons near deuterated sites, can be observed due to isotope effects. Quantitative NMR (qNMR) can be employed for the absolute quantification of compounds and for assessing the purity of reference materials, including deuterated standards, by comparing the integrals of specific signals to those of a certified internal reference compound. sigmaaldrich.cnresearchgate.net Deuterated solvents, such as deuterated DMSO-d6 or acetonitrile-d3 (B32919) and deuterium oxide, are commonly used in NMR experiments for taxane (B156437) analysis. nih.govjst.go.jp

Mass Spectrometry (MS) for Isotope Ratio Analysis and Structural Elucidation (e.g., LC-MS/MS, HRMS)

Mass Spectrometry (MS), often coupled with chromatographic separation techniques, is indispensable for analyzing the isotopic composition and confirming the structure of this compound. MS provides information on the molecular weight and fragmentation patterns of the compound.

LC-MS and LC-MS/MS are widely used for the analysis of taxanes and their deuterated analogs. uu.nluu.nlannualreviews.org LC-MS/MS, utilizing multiple reaction monitoring (MRM), offers high sensitivity and selectivity for the detection and quantification of specific compounds in complex matrices. uu.nluu.nl This is particularly important for bioanalytical assays.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which can confirm the molecular formula of this compound and differentiate it from non-deuterated or differently deuterated species. researchgate.net Isotope ratio analysis using MS can verify the extent of deuterium incorporation and assess isotopic purity. sigmaaldrich.cnnih.govuu.nluu.nlannualreviews.orgresearchgate.netguidetopharmacology.orgmims.comscilit.comcmscientifica.com.br

Chromatographic Method Development for Deuterated Taxanes

Chromatographic methods are essential for separating this compound from related compounds, impurities, and matrix components, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and analysis of taxanes. nih.govjst.go.jpresearchgate.netresearchgate.net HPLC is used to assess the chemical purity of this compound and to separate it from potential impurities or synthesis byproducts. researchgate.net Various HPLC methods have been reported for the determination of paclitaxel (B517696), which can be adapted for the analysis of deuterated taxanes. researchgate.net

HPLC coupled with detectors such as Ultraviolet (UV) or Charged Aerosol Detectors (CAD) can be used for quantification and purity assessment. researchgate.net LC-UV detects compounds based on their absorbance at specific wavelengths, while LC-CAD is a more universal detection method less dependent on the compound's optical properties. researchgate.net

Developing appropriate HPLC methods involves selecting suitable stationary phases (e.g., C18 columns), mobile phases (e.g., mixtures of acetonitrile (B52724) and water), and detection wavelengths (e.g., 227 nm for paclitaxel). nih.gov

Method Validation for Quantitative Bioanalysis of this compound (e.g., linearity, precision, accuracy)

Method validation is a critical step to ensure that a quantitative bioanalytical method is reliable and suitable for its intended purpose, such as determining the concentration of this compound in biological samples. Key validation parameters include linearity, precision, and accuracy. uu.nlcmscientifica.com.brresearchgate.net

Linearity establishes the relationship between the instrument response and the concentration of the analyte over a defined range. Precision assesses the reproducibility of the measurements under specified conditions (e.g., intra-day and inter-day variability). Accuracy evaluates how close the measured values are to the true concentrations. uu.nl

Validation studies for LC-MS/MS methods used in bioanalysis of taxanes involve establishing the lower limit of quantification (LLOQ), linearity range, precision, and accuracy. For example, a validated LC-MS/MS method for paclitaxel and its metabolites showed linearity over a range of 0.5-500.0 ng/mL with acceptable intra-day and inter-day precision and accuracy.

Application of this compound as an Internal Standard in Quantitative Bioanalytical Assays

Deuterated analogs like this compound are widely used as internal standards (IS) in quantitative bioanalytical assays, particularly those employing LC-MS/MS. researchgate.netuu.nlcmscientifica.com.brresearchgate.net The ideal internal standard is a stable isotopically labeled version of the analyte because it closely mimics the analyte's chemical and physical properties, including extraction efficiency, ionization characteristics, and chromatographic behavior. uu.nl

Using this compound as an internal standard for the quantification of Taxol E (or potentially paclitaxel, depending on the specific assay) helps to compensate for variability introduced during sample preparation, matrix effects, and fluctuations in instrument response. uu.nl This compensation improves the accuracy and precision of the quantitative analysis.

However, it is important to note that even with a deuterated internal standard, slight differences in retention time due to the deuterium isotope effect can occur, which might lead to differences in matrix effects between the analyte and the internal standard, potentially affecting accuracy. acs.org Monitoring the internal standard response is crucial to ensure the reliability of the method. Abnormal internal standard response variability can indicate issues with the analytical method or sample preparation.

Investigations into the Metabolism of Taxol Utilizing Isotopic Tracers

Pre-clinical Metabolic Pathway Elucidation Using Deuterated Taxol

Deuterated forms of Taxol are valuable tools in pre-clinical studies to track the metabolic fate of the compound. By introducing deuterium (B1214612) atoms at specific positions within the Taxol molecule, researchers can differentiate the parent compound from its metabolites using mass spectrometry and other analytical techniques. This allows for the detailed mapping of metabolic pathways.

Identification of Novel Taxol Metabolites via Deuterium Tracing

Deuterium tracing facilitates the identification of novel Taxol metabolites that might be present at low concentrations or have similar structures to the parent compound. By observing the retention or loss of deuterium at different positions in detected molecules, researchers can infer the enzymatic reactions and structural modifications that have occurred during metabolism. Studies investigating Taxol metabolism in rats using nonradioactive Taxol and techniques like HPLC, mass spectrometry, and 1H-NMR spectroscopy have identified hydroxylated metabolites, including a derivative hydroxylated on the phenyl group at C3' of the side chain and another hydroxylated in the m-position on the benzoate (B1203000) of the side chain at C2. nih.gov While this specific study did not explicitly mention deuterium tracing, it demonstrates the analytical approaches used to identify Taxol metabolites, which can be enhanced by isotopic labeling. The use of isotopically labeled organic compounds as tracers for elucidating metabolic pathways in organisms, tissues, and cells is a long-established concept, with early tracer studies utilizing deuterium in the 1930s. core.ac.uk

Enzymatic Biotransformation Studies of Taxol E-d3 and its Derivatives

Advanced Metabolomics Approaches with Stable Isotope Labeling

Stable isotope labeling, including the use of deuterium and carbon-13, is integral to advanced metabolomics approaches aimed at understanding the complex interplay of metabolic pathways and their dynamics. mdpi.comtum.deresearchgate.netnih.govnih.gov These techniques allow for quantitative metabolic profiling and dynamic flux analysis. mdpi.commdpi.comnih.govresearchgate.net

Quantitative Metabolic Profiling in Cellular and in vitro Systems

Quantitative metabolic profiling using stable isotope labeling involves introducing a labeled tracer into a cellular or in vitro system and measuring the incorporation of the isotope into various metabolites. This provides a snapshot of metabolic activity under specific conditions. nih.goviiarjournals.orgnih.gov By analyzing the mass isotopomer distributions (MIDs) of metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the relative contributions of different metabolic pathways. nih.govd-nb.info While direct studies using this compound for global quantitative metabolic profiling were not found in the search results, stable isotope tracing metabolomics is a powerful tool to investigate the metabolic activity of bioactive compounds and their impact on cellular metabolism. mdpi.com This approach could be applied to study how Taxol and its metabolites influence central carbon metabolism or other pathways by using labeled substrates like [U-13C]glucose or [U-13C]glutamine in conjunction with Taxol treatment in cellular or in vitro systems. mdpi.commdpi.com

Isotope Tracing for Dynamic Flux Analysis in Metabolic Networks

Isotope tracing, particularly in conjunction with metabolic flux analysis (MFA), allows for the quantitative determination of reaction rates (fluxes) within a metabolic network. mdpi.commdpi.comnih.govciteab.comnih.govmit.edu By tracking the movement of isotopes through interconnected pathways over time, dynamic changes in metabolic fluxes can be assessed. This provides a more complete picture of metabolic activity than simple metabolite concentration measurements. researchgate.netnih.govresearchgate.net 13C metabolic flux analysis (13C-MFA) has emerged as a primary technique for quantifying intracellular fluxes in various biological systems, including cancer cells. nih.govd-nb.info While specific applications of dynamic flux analysis using this compound were not detailed in the search results, the principles of isotope tracing and MFA are applicable to studying the metabolic impact of drugs like Taxol. By using labeled precursors and analyzing the time-dependent labeling patterns of downstream metabolites, researchers can infer how Taxol or its deuterated form affects the rates of specific metabolic reactions. mdpi.comnih.gov This can help to understand mechanisms of drug action or resistance related to metabolic reprogramming. d-nb.infomit.edu

Pharmacokinetic Research Methodologies Employing Taxol E D3 Pre Clinical Focus

Bioanalytical Methodologies for Pre-clinical Pharmacokinetic Studies in Animal Models

Accurate and sensitive bioanalytical methods are fundamental to understanding the pharmacokinetic profile of a drug. In pre-clinical studies involving Taxol E-d3, these methodologies are essential for quantifying the compound in various biological matrices obtained from animal models.

Quantification of this compound in Biological Matrices (e.g., plasma, tissue homogenates)

The quantification of this compound in biological samples from pre-clinical animal models typically relies on highly sensitive analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers the necessary specificity and sensitivity to detect and quantify the low concentrations of the drug and its potential metabolites in complex biological matrices such as plasma and tissue homogenates uu.nlnih.govsciencescholar.usresearchgate.netresearchgate.net.

Sample preparation is a critical step in these bioanalytical workflows to isolate the analyte (this compound) from the biological matrix and remove interfering substances. Common extraction techniques include liquid-liquid extraction and solid-phase extraction nih.govresearchgate.netresearchgate.net. For instance, one method for paclitaxel (B517696) quantification in mouse plasma and tumor tissue utilized solid-phase extraction nih.gov. Another study described liquid-liquid extraction with tert-butyl methyl ether for paclitaxel analysis in human plasma researchgate.net. Deproteinization by adding organic solvents like acetonitrile (B52724) is also a common initial step for plasma samples frontiersin.orgfrontiersin.org.

The use of a stable isotope-labeled internal standard, such as deuterated paclitaxel (which this compound represents), is crucial for accurate quantification in LC-MS/MS assays uu.nlcaymanchem.com. The internal standard, ideally with similar physicochemical properties and chromatographic behavior to the analyte but distinguishable by mass due to the deuterium (B1214612) atoms, is added to the biological samples before processing. This helps to account for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and reproducibility of the quantification. For example, paclitaxel-d5 (B16692) is mentioned as a deuterium-labeled paclitaxel used as an internal standard for quantification caymanchem.commedchemexpress.com.

LC-MS/MS methods for paclitaxel and its metabolites in biological samples have been developed and validated, demonstrating linearity over relevant concentration ranges, acceptable precision, accuracy, extraction recovery, and matrix effects nih.govresearchgate.net. Quantification is often performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and internal standard are monitored nih.gov.

Investigation of Drug Disposition and Distribution in Pre-clinical Models

Once a validated bioanalytical method for this compound is established, it can be applied to investigate the drug's disposition and distribution in pre-clinical animal models. Pharmacokinetic studies involve administering this compound to animals and collecting biological samples (e.g., blood/plasma, tissues) at predetermined time points nih.govfrontiersin.orgfrontiersin.orgconicet.gov.aracs.orgplos.org.

Analysis of the drug concentrations in plasma over time allows for the determination of key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), and half-life (t½) frontiersin.orgconicet.gov.arresearchgate.netnih.gov. These parameters provide insights into the absorption (if administered via a route other than intravenous), distribution, and elimination of this compound in the animal model.

Tissue distribution studies involve the collection of various tissues (e.g., tumors, liver, kidney, lung, heart, spleen, brain) at different time points post-administration nih.govresearchgate.net. Homogenization of tissues is typically required before applying the bioanalytical method for quantification nih.govresearchgate.net. By quantifying this compound concentrations in different tissues, researchers can assess the extent and rate of drug distribution to target organs and off-target tissues. This information is critical for understanding potential efficacy and toxicity. Studies have investigated the distribution of paclitaxel in tumor tissues and normal organs in mice plos.org.

Advanced techniques like imaging mass spectrometry (MSI) can complement traditional tissue homogenization studies by visualizing the spatial distribution of this compound within tissue sections . Deuterated analogs can be particularly useful in MSI for normalization, helping to distinguish true variations in drug distribution from analytical variations across the tissue sample .

Data from these studies, including plasma concentration-time profiles and tissue concentration data, are fundamental for characterizing the pre-clinical disposition and distribution of this compound.

Utility of Deuterated Taxol in Pharmacokinetic Modeling Research and Parameter Estimation

Deuterated compounds like this compound are valuable tools in pharmacokinetic modeling research and parameter estimation. The substitution of hydrogen atoms with deuterium can influence the pharmacokinetic and metabolic profiles of a drug due to the kinetic isotope effect, where C-D bonds are stronger than C-H bonds medchemexpress.cominformaticsjournals.co.in. This can lead to altered metabolism and potentially improved half-life informaticsjournals.co.in.

In pharmacokinetic modeling, deuterated analogs can be used in several ways. As discussed earlier, they serve as essential internal standards in bioanalytical methods, ensuring accurate quantification of the non-deuterated drug uu.nlcaymanchem.com. This accurate quantification is a prerequisite for reliable pharmacokinetic modeling.

Furthermore, administering a deuterated analog alongside the non-deuterated drug in a "microdosing" or "tracer" study design can provide valuable information about drug behavior in vivo with minimal pharmacological effect of the tracer dose itself. By simultaneously measuring the concentrations of both the deuterated and non-deuterated forms, researchers can investigate metabolic pathways and assess the impact of factors like enzyme induction or inhibition on drug clearance.

Pharmacokinetic modeling involves using mathematical models to describe and predict the time course of drug concentrations in biological fluids and tissues nih.govbiorxiv.org. Data obtained from pre-clinical studies using this compound, including plasma and tissue concentration-time data, are used to develop and validate these models. Parameters such as absorption rate constants, distribution volumes, clearance rates, and transfer rates between compartments are estimated from the experimental data using model-fitting software.

While the primary role of deuterated paclitaxel in many bioanalytical assays is as an internal standard for quantifying the unlabeled drug uu.nlcaymanchem.com, its inherent properties as a stable isotope tracer also lend themselves to more sophisticated PK investigations aimed at elucidating metabolic fate and optimizing dosing strategies in pre-clinical settings medchemexpress.cominformaticsjournals.co.inmedchemexpress.com.

Molecular and Cellular Mechanisms of Action Research with Taxol E D3

Mechanistic Studies on Microtubule Polymerization and Dynamics using Deuterated Probes

Paclitaxel (B517696) is known to stabilize microtubules, promoting their assembly and preventing disassembly, which disrupts normal cell division and leads to cell death wikipedia.orgpnas.orgnih.gov. Deuterated paclitaxel analogs, such as Taxol E-d3, are employed in mechanistic studies to gain a deeper understanding of these interactions.

Studies using techniques like hydrogen/deuterium (B1214612) exchange (HDX) coupled with mass spectrometry have been instrumental in analyzing the conformational changes in tubulin upon binding of paclitaxel or its labeled analogs pnas.orgnih.govresearchgate.net. HDX-MS can reveal regions of tubulin that become protected from deuterium exchange upon drug binding, indicating reduced flexibility or direct interaction with the drug pnas.org. This approach has shown that paclitaxel binding induces structural changes in both α- and β-tubulin subunits within the microtubule polymer, contributing to its stabilization pnas.org. These changes appear to strengthen both longitudinal and lateral interactions between tubulin dimers pnas.orgnih.gov.

Deuterated paclitaxel allows for precise measurement of drug binding to tubulin and microtubules. Early studies with radiolabeled paclitaxel demonstrated its specific and reversible binding to microtubules with a stoichiometry approaching one molecule per tubulin heterodimer nih.govmdpi.com. While specific data for this compound in this context were not extensively found, the principle of using labeled probes applies, allowing for quantitative analysis of binding affinity and kinetics, potentially offering more detailed insights due to the stable isotope label.

Research indicates that paclitaxel's effect on microtubule dynamics involves altering the interactions between specific loops of adjacent tubulin dimers, such as the M-loop and H1-S2 loop, leading to more stable interprotofilament interactions nih.gov. Deuterated paclitaxel could potentially be used in advanced NMR or cryo-electron microscopy studies to provide higher-resolution structural details of these interactions and the conformational states of tubulin in the presence of the drug.

Data on Microtubule Stabilization by Paclitaxel (General, applicable to labeled forms)

Effect on MicrotubulesObservationSource
Promotion of AssemblyInduces tubulin polymerization in the absence of MAPs and GTP. nih.govmdpi.com
Stabilization against DepolymerizationMicrotubules formed are resistant to cold and calcium-induced disassembly. mdpi.com
Reduction of Critical ConcentrationDecreases the tubulin concentration required for assembly. nih.gov
Alteration of Protofilament NumberCan reduce the average number of protofilaments from 13 to 12. nih.gov
Suppression of DynamicsGreatly suppresses the dynamic behavior of microtubules at low concentrations. pnas.orgmdpi.com

Elucidation of Protein-Drug Binding Conformations and Interactions via Isotopic Labeling

Isotopic labeling, including deuteration in compounds like this compound, is a powerful technique for studying the precise binding conformations of drugs and their interactions with target proteins. By selectively labeling specific atoms within the drug molecule, researchers can use techniques like NMR spectroscopy and mass spectrometry to probe the molecular environment of the bound drug and the interacting protein residues pnas.orgvt.eduumassmed.edu.

In the context of paclitaxel, isotopic labeling has been used to study its binding to β-tubulin, its primary target nih.govvt.edu. For instance, solid-state NMR techniques, such as REDOR (Rotational-Echo Double Resonance), applied to isotopically labeled paclitaxel complexed with tubulin have provided distance constraints between specific atoms of the drug and the protein, helping to validate and refine models of the paclitaxel binding site and its biologically active conformation vt.edu. These studies have supported the hypothesis that paclitaxel adopts a specific "T-taxol" conformation when bound to tubulin vt.eduemory.edu.

Deuteration in this compound can be particularly useful in NMR studies as deuterium signals are distinct from hydrogen signals, simplifying spectral analysis and allowing for the focus on the labeled parts of the molecule. This can aid in determining the orientation and conformation of the drug within the binding pocket and identifying specific protein residues involved in direct contact or hydrogen bonding.

Furthermore, HDX-MS experiments with labeled paclitaxel can provide information about the changes in protein dynamics and solvent accessibility upon drug binding, highlighting regions of tubulin that are directly involved in the interaction or allosterically affected by drug binding pnas.orgresearchgate.net. These studies have revealed that paclitaxel binding induces rigidity in certain regions of tubulin, distinct from the changes induced by GTP hydrolysis, suggesting a unique mechanism of stabilization pnas.org.

Quantitative Proteomic and Interactome Profiling in Response to Labeled Taxol

Quantitative proteomic and interactome profiling studies aim to identify and quantify global changes in protein abundance and protein-protein interactions within cells treated with a compound acs.orgnih.govnih.govplos.org. Using isotopically labeled compounds like this compound in conjunction with quantitative mass spectrometry techniques, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or TMT (Tandem Mass Tagging), allows for precise comparison of protein levels and interactions between treated and untreated cells acs.orgnih.govfrontiersin.org.

While specific studies using this compound for comprehensive proteomic profiling were not prominently found, research using non-labeled or other isotopically labeled paclitaxel has provided valuable insights. Quantitative proteomic studies have identified numerous proteins whose abundance changes in response to paclitaxel treatment, revealing broader cellular effects beyond direct microtubule targeting acs.orgnih.gov. These studies have implicated proteins involved in various biological processes, including spindle assembly, mitotic exit, extracellular adhesion, and signaling pathways acs.org.

Quantitative cross-linking coupled with mass spectrometry (qXL-MS), which can utilize stable isotopes incorporated into cross-linkers or through metabolic labeling like SILAC, is a powerful tool for studying changes in protein conformations and interactions (the interactome) upon drug treatment nih.govresearchgate.net. Applying qXL-MS with cells treated with labeled paclitaxel could provide a global view of how the drug alters protein complexes and individual protein conformations, offering insights into both on-target effects (tubulin interactions) and potential off-target interactions or downstream signaling events. This can reveal drug concentration-dependent changes in the interactome, highlighting key proteins and pathways affected by paclitaxel nih.gov.

Data from such studies can be presented in tables listing differentially expressed proteins or altered protein-protein interactions, along with fold changes and statistical significance, providing a comprehensive picture of the cellular response to the drug.

Investigations into the Impact on Cellular Homeostasis and Signaling Pathways at the Molecular Level

Beyond its primary role in microtubule stabilization, paclitaxel has been shown to impact various aspects of cellular homeostasis and signaling pathways mdpi.comresearchgate.netaacrjournals.orgnih.gov. Research using labeled paclitaxel can contribute to understanding these effects at a molecular level.

Studies have indicated that paclitaxel can influence intracellular signaling events, including the activation of mitogen-activated protein (MAP) kinases, Raf-1 kinase, and phosphorylation of proteins like p66Shc mdpi.com. It can also impact pathways related to apoptosis, cell survival, and drug resistance researchgate.netaacrjournals.orgnih.gov.

While direct studies explicitly detailing the use of this compound to investigate every single signaling pathway were not found, the use of labeled paclitaxel in conjunction with techniques like quantitative proteomics (as discussed in Section 6.3) can help identify which signaling proteins and pathways are affected by the drug. By comparing the protein profiles and interaction networks in labeled-paclitaxel-treated cells versus controls, researchers can pinpoint key molecular players and pathways involved in mediating the cellular response, including those related to cell cycle arrest, apoptosis induction, and the development of resistance acs.orgnih.govnih.gov.

Furthermore, studies have shown that paclitaxel can affect intracellular calcium homeostasis, inducing calcium oscillations through mechanisms involving inositol (B14025) 1,4,5-trisphosphate receptors and neuronal calcium sensor 1 pnas.org. Labeled paclitaxel could potentially be used in studies investigating the molecular details of these interactions and the impact on calcium signaling components.

The influence of paclitaxel on cellular homeostasis also extends to its effects on processes like extracellular adhesion and the regulation of related signaling pathways (e.g., EGFR/AKT/mTOR, β-catenin, NF-κB, JAK-STAT) researchgate.netnih.gov. Isotopic labeling can aid in tracing the drug's presence and its influence on the localization and interaction of proteins within these pathways.

Chemical Biology Applications and Research Tools

Development of Taxol E-d3 as a Molecular Probe for Target Engagement Studies

Molecular probes are essential tools for investigating the interaction of small molecules with their biological targets. Taxol's primary target is tubulin, the protein subunit that polymerizes to form microtubules. wikipedia.orgpnas.orgnih.gov The development of labeled Taxol analogs, including deuterated versions, allows researchers to directly assess the binding of the compound to tubulin in various experimental settings.

Hydrogen/deuterium (B1214612) exchange (HDX) coupled with mass spectrometry (MS) is a powerful technique used to study protein conformation and interactions. pnas.orgnih.govnih.gov By using deuterated Taxol, researchers can monitor changes in the deuterium incorporation pattern of tubulin upon binding, providing insights into the specific regions of the protein that interact with the drug and the conformational changes induced by binding. Studies using HDX-MS with Taxol have demonstrated a significant reduction in deuterium incorporation in both α- and β-tubulin when Taxol is present, indicating increased rigidity and altered solvent accessibility in the tubulin structure upon binding. pnas.orgnih.gov While these studies primarily discuss unlabeled Taxol, the principle applies directly to deuterated analogs like this compound, which would serve as the tracer molecule detected by MS. The deuterium label allows for differentiation from endogenous, unlabeled compounds and precise quantification of the bound probe.

Fluorescently labeled taxoids have also been developed as molecular probes to study microtubule binding in living cells. nih.gov While this compound itself is not fluorescent, the strategies employed in developing fluorescent taxoid probes, which often involve modifications at specific positions of the Taxol structure, inform the design and application of other labeled analogs for target engagement studies. The high-affinity binding of Taxol to microtubules makes labeled versions valuable for visualizing microtubule networks and studying drug-target colocalization. nih.gov

Applications in in vitro Drug Discovery Research and Lead Optimization

Isotopically labeled compounds like this compound play a role in in vitro drug discovery and lead optimization, particularly in assays that rely on mass spectrometry for detection and quantification. In competitive binding assays, labeled Taxol can be used to screen libraries of potential drug candidates for their ability to displace the labeled compound from its tubulin binding site. By measuring the amount of labeled this compound bound to tubulin in the presence of varying concentrations of a test compound, researchers can determine the binding affinity of the candidate molecule.

Furthermore, deuteration can sometimes subtly alter the pharmacokinetic and metabolic profiles of drugs, which can be relevant during lead optimization. researchgate.netmedchemexpress.com While the core mechanism of action is generally preserved, the altered mass allows for simultaneous analysis of the labeled and unlabeled compound or different labeled analogs within the same experiment using techniques like liquid chromatography-mass spectrometry (LC-MS). This is particularly useful in early ADME (Absorption, Distribution, Metabolism, Excretion) studies conducted in vitro, such as assessing metabolic stability in liver microsomes or hepatocyte cultures.

Data from in vitro studies using labeled Taxol analogs contribute to understanding structure-activity relationships and guiding the design of new compounds with improved properties. For example, studies on the conformation of Taxol and its analogs in different environments and when bound to tubulin provide crucial information for rational drug design. researchgate.nettandfonline.com

Use in Enzyme Mechanism Studies and Biosynthetic Pathway Elucidation

The biosynthesis of Taxol in the Pacific yew tree (Taxus brevifolia) is a complex pathway involving numerous enzymatic steps. wikipedia.organnualreviews.orgnih.govnih.gov Isotopically labeled precursors, including deuterated compounds, are indispensable tools for elucidating the sequence of enzymatic reactions and identifying the intermediates involved. By feeding specifically labeled substrates to cell cultures or isolated enzymes from Taxus species, researchers can track the incorporation of the label into downstream metabolites using techniques like NMR and MS.

Studies on Taxol biosynthesis have utilized isotopically labeled congeners to probe intermediate steps. researchgate.netnih.govnih.gov For instance, the preparation of tritium-labeled taxoids has been reported as useful substrates to probe further intermediate steps in the biosynthesis of Taxol. nih.gov Similarly, deuterated precursors can be used to follow the transformation of specific functional groups or carbon atoms throughout the biosynthetic route. This helps in identifying the enzymes responsible for each conversion and understanding their catalytic mechanisms.

The elucidation of enzymes involved in Taxol biosynthesis, such as taxadiene synthase (the first committed enzyme) and various cytochrome P450 enzymes and acyltransferases, has heavily relied on the use of labeled substrates in enzymatic assays. nih.govnih.govpnas.org Deuterium labeling allows for the differentiation of enzymatic products from endogenous compounds and provides insights into reaction mechanisms through observed patterns of deuterium retention or loss.

Research into Compound Interactions with Biological Macromolecules (e.g., insulin)

While Taxol is primarily known for its interaction with tubulin, research into its potential interactions with other biological macromolecules is also relevant in understanding its broader cellular effects and potential off-target activities. The request specifically mentions insulin (B600854), although direct significant interactions between Taxol and insulin are not widely reported in the primary literature.

However, Taxol is known to interact with other proteins besides tubulin. For example, some studies suggest potential interactions with proteins involved in signaling pathways, such as MAP kinases, which are implicated in Taxol-induced apoptosis. researchgate.net Additionally, research into drug resistance mechanisms has explored interactions with efflux transporters that can pump Taxol out of cells. researchgate.net

Isotopically labeled Taxol, including this compound, could potentially be used to investigate these interactions. Techniques like pull-down assays coupled with mass spectrometry can identify proteins that bind to a labeled compound. By immobilizing a labeled Taxol analog on a solid support and incubating it with cell lysates or purified proteins, researchers can isolate interacting proteins and identify them by MS. The deuterium label on this compound would facilitate the detection and quantification of the bound compound and potentially the interacting protein.

Future Directions and Emerging Research Areas

Integration of Advanced Deuteration Technologies with Automated Synthesis

The synthesis of complex molecules like taxanes, including their deuterated forms, presents significant challenges. Traditional synthetic methods can be time-consuming and require specialized expertise. The integration of advanced deuteration technologies with automated synthesis platforms is an emerging area aimed at addressing these limitations and accelerating the production of deuterated taxane (B156437) analogs.

Automated synthesis has shown promise in the preparation of complex molecules and intermediates, including key precursors for taxol synthesis. nih.gov Flow chemistry approaches, which involve performing reactions in continuous streams rather than in batch, offer advantages such as improved efficiency, safety, and control over reaction conditions. researchgate.nettn-sanso.co.jp These systems can be readily integrated with automated platforms. researchgate.net

Recent advancements in flow chemistry have also demonstrated efficient and selective deuteration methodologies for various substrates using deuterated water (D₂O) as the deuterium (B1214612) source. researchgate.netresearchgate.net This approach offers faster reaction times and high isotopic purity compared to some conventional methods. researchgate.net The combination of automated synthesis platforms with these advanced flow deuteration techniques could enable the rapid and controlled synthesis of a library of deuterated taxane variants, including site-specifically labeled compounds. This integration is expected to enhance throughput, reproducibility, and scalability in the production of Taxol E-d3 and other deuterated taxanes for research purposes.

Synergistic Application of Multi-Omics Data in Deuterated Taxol Research

Understanding the complex interactions of taxanes within biological systems requires comprehensive analytical approaches. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular responses. While direct studies specifically on "deuterated Taxol" and multi-omics are not widely reported in the immediate search results, the application of multi-omics in understanding the effects of paclitaxel (B517696) (Taxol) and the growing interest in deuterated compounds suggest a clear future direction.

Studies utilizing multi-omics have been employed to investigate the molecular mechanisms of action of paclitaxel, revealing changes in protein abundance, including those associated with tubulin, and alterations in various metabolic pathways. nih.gov The use of deuterated analogs like this compound in conjunction with multi-omics could provide invaluable insights into their distinct pharmacological profiles compared to their non-deuterated counterparts.

Deuterium labeling can influence the metabolic fate and pharmacokinetic properties of a compound by altering the strength of C-H bonds involved in enzymatic metabolism. frontiersin.org By applying multi-omics techniques to cells or organisms treated with this compound, researchers could potentially trace its metabolic pathways, identify specific enzymes involved in its breakdown, and observe how the deuterium label affects the abundance of related metabolites. Furthermore, proteomic analysis could reveal subtle differences in protein binding or downstream signaling events influenced by the deuteration. This synergistic approach could lead to a more profound understanding of how deuteration impacts the biological activity and disposition of taxanes.

Exploration of Novel Research Paradigms for Taxane Chemical Biology Using Isotopic Variants

Isotopic variants, such as deuterated compounds, serve as powerful tools in chemical biology to probe reaction mechanisms, study molecular interactions, and track the fate of molecules in complex biological environments. The exploration of novel research paradigms for taxane chemical biology using isotopic variants like this compound is a natural progression in the field.

Deuterium labeling can be used in techniques like hydrogen/deuterium exchange (HDX) coupled with mass spectrometry to study protein conformation and interactions. HDX-MS has been successfully applied to investigate the structural changes in tubulin induced by paclitaxel binding, providing insights into its microtubule-stabilizing mechanism. pnas.org Applying this technique with this compound could potentially reveal if the deuterium atoms influence the binding conformation or dynamics of tubulin interaction.

Beyond mechanistic studies, deuterated taxanes could be utilized in quantitative biological experiments. Deuterium labels can serve as internal standards in mass spectrometry-based quantitative analyses, allowing for more accurate measurement of compound concentrations in biological samples. dntb.gov.uauop.edu.jo This is particularly useful in pharmacokinetic and pharmacodynamic studies.

Furthermore, the strategic placement of deuterium atoms in taxane structures could potentially lead to analogs with altered metabolic stability or reduced formation of specific metabolites, as observed with other deuterated drugs. frontiersin.org Exploring the chemical biology of these modified taxanes using isotopic variants could uncover novel properties or activities, paving the way for the development of next-generation taxane-based research tools or potential therapeutic leads. The vast chemical diversity within the taxane family provides a rich landscape for applying these isotopic strategies to explore previously underexplored areas of taxane chemical biology. nih.govescholarship.org

Q & A

Basic Research Questions

Q. How is Taxol E-d3 synthesized and characterized in laboratory settings?

  • Methodology : Synthesis typically involves deuterium incorporation via catalytic exchange or modified precursor routes. Characterization requires triangulation of analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and structural integrity .
  • Mass Spectrometry (MS) : For isotopic purity verification (>98% deuteration) .
  • High-Performance Liquid Chromatography (HPLC) : To assess chemical stability and isolate enantiomers .
    • Key Considerations : Reaction conditions (e.g., pH, temperature) must minimize proton-deuterium back-exchange. Include control samples (non-deuterated Taxol) for comparative validation .

Q. What are the key considerations for designing in vitro experiments to assess this compound’s cytotoxicity?

  • Experimental Design :

  • Cell Line Selection : Use panels representing diverse cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) to evaluate tissue-specific responses .
  • Dosage Optimization : Conduct pilot studies to determine IC50 values, accounting for deuterium’s potential kinetic isotope effects .
  • Assay Types : Combine viability assays (MTT, ATP luminescence) with apoptosis markers (caspase-3 activation) to differentiate cytostatic vs. cytotoxic effects .
    • Controls : Include non-deuterated Taxol and vehicle controls to isolate deuteration-specific outcomes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cancer cell models?

  • Data Contradiction Analysis :

  • Variable Identification : Assess cell line heterogeneity (e.g., p53 status, efflux pump expression) that may alter drug uptake .
  • Assay Conditions : Standardize oxygen levels (normoxic vs. hypoxic) and serum concentrations to minimize microenvironmental variability .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers and confounders .
    • Recommendation : Publish raw datasets with metadata (e.g., passage numbers, incubation times) to enable cross-study validation .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships of this compound in combination therapies?

  • Synergy Quantification :

  • Chou-Talalay Method : Calculate combination indices (CI <1 = synergy) using CompuSyn software, incorporating 95% confidence intervals .
  • Response Surface Modeling : Fit data to Bliss independence or Loewe additivity models to visualize interaction landscapes .
    • Validation : Replicate experiments with reverse dose ratios (e.g., 1:2 vs. 2:1) to confirm mechanistic consistency .

Q. What methodologies are employed to elucidate the deuteration effects on this compound’s pharmacokinetic profile compared to non-deuterated analogs?

  • Pharmacokinetic (PK) Studies :

  • In Vivo Models : Administer equimolar doses in rodents, collecting plasma/tissue samples at serial timepoints .
  • Analytical Workflow :
  • LC-MS/MS : Quantify parent drug and metabolites with deuterium-specific fragmentation patterns .
  • Compartmental Modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate AUC, half-life, and clearance .
    • Key Finding : Deuteration often reduces CYP-mediated metabolism, prolonging systemic exposure .

Methodological Resources

  • Data Reprodubility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .
  • Ethical Compliance : Document deuterated compound storage conditions and disposal protocols per institutional biosafety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.